molecular formula C11H13NO3 B1611591 7-Acetamido-3,4-dihydro-2H-1,5-benzodioxepine CAS No. 33631-94-6

7-Acetamido-3,4-dihydro-2H-1,5-benzodioxepine

Cat. No.: B1611591
CAS No.: 33631-94-6
M. Wt: 207.23 g/mol
InChI Key: KPGDKBKPYMKDAO-UHFFFAOYSA-N
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Description

“7-Acetamido-3,4-dihydro-2H-1,5-benzodioxepine” is a chemical compound . It is available for purchase for experimental or research use .


Chemical Reactions Analysis

Detailed information about the chemical reactions involving “this compound” is not available in the sources I have access to .

Scientific Research Applications

Novel Anticholinesterases

A study by Luo et al. (2005) focused on the development of novel anticholinesterase agents based on the molecular skeletons of furobenzofuran and methanobenzodioxepine, showcasing the potential therapeutic applications of these compounds in treating diseases such as Alzheimer's. The compounds demonstrated potent inhibition of acetyl- and butyrylcholinesterase, indicating their relevance in research targeting neurodegenerative disorders (Luo et al., 2005).

Cascade Reactions for Heterocyclic Synthesis

Schmeyers and Kaupp (2002) explored the use of thioureido-acetamides in cascade reactions, enabling the efficient synthesis of various heterocyclic compounds. This research underscores the versatility of acetamido compounds in organic chemistry, particularly in generating structures of potential pharmaceutical interest (Schmeyers & Kaupp, 2002).

Synthesis of Benzazepine Derivatives

Rompaey et al. (2003) detailed a method for synthesizing 2-substituted 4-amino-1,2,4,5-tetrahydro-2-benzazepine-3-ones. Their work contributes to the development of novel compounds with potential applications in drug discovery, highlighting the importance of acetamido derivatives in medicinal chemistry (Rompaey et al., 2003).

H3 Receptor Antagonists for Cognitive Disorders

Medhurst et al. (2007) investigated GSK189254, a novel histamine H3 receptor antagonist, for its potential in treating dementia and cognitive disorders. This study illustrates the application of acetamido-based compounds in neuroscience and pharmacology, particularly for their role in modulating neurotransmitter systems to improve cognitive function (Medhurst et al., 2007).

Safety and Hazards

Safety information is crucial when handling chemical compounds. For “7-Acetamido-3,4-dihydro-2H-1,5-benzodioxepine”, it’s recommended to handle with care and use appropriate safety measures .

Future Directions

The future directions for the study and application of “7-Acetamido-3,4-dihydro-2H-1,5-benzodioxepine” could not be determined from the available sources .

Properties

IUPAC Name

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-8(13)12-9-3-4-10-11(7-9)15-6-2-5-14-10/h3-4,7H,2,5-6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPGDKBKPYMKDAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)OCCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70537575
Record name N-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70537575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33631-94-6
Record name N-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70537575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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